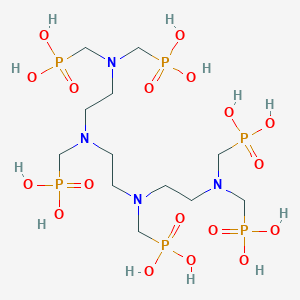

(Ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid

Übersicht

Beschreibung

(Ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H36N4O18P6 and its molecular weight is 710.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid (CAS No. 36475-52-2) is a complex phosphonic acid derivative that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C12H36N4O18P6

- Molecular Weight : 710.27 g/mol

- Density : 1.917 g/cm³

- Boiling Point : 1118.175 °C at 760 mmHg

- Flash Point : 630.049 °C

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with biological systems, particularly in the context of cancer treatment and cellular toxicity.

Antitumor Activity

Research has indicated that compounds with similar phosphonic acid structures exhibit significant antitumor properties. For instance, studies on bis(diphenylphosphino)ethane complexes have shown that they possess cytotoxic effects against various tumor cell lines. These compounds can induce DNA damage and inhibit macromolecular synthesis, which are critical mechanisms in cancer therapy .

Cytotoxic Effects

In vitro studies have demonstrated that phosphonic acid derivatives can be cytotoxic to tumor cells. The mechanism involves the production of DNA-protein cross-links and DNA strand breaks, leading to cell death. The presence of serum minimally inhibits this cytotoxic activity, indicating a robust action against cancer cells .

Study 1: In Vivo Antitumor Efficacy

A notable study evaluated the in vivo efficacy of a related phosphonic acid compound in mice with P388 leukemia. The results showed an average increase in life span by 87% at optimal doses, demonstrating the potential effectiveness of phosphonic acid derivatives in cancer treatment .

Study 2: Mechanistic Insights

Further investigations into the mechanistic pathways revealed that these compounds could preferentially inhibit protein synthesis over DNA and RNA synthesis. This selectivity may enhance their therapeutic potential by targeting rapidly dividing cancer cells while sparing normal cells .

Data Table: Comparison of Biological Activities

| Compound Name | CAS Number | Molecular Weight | Antitumor Activity | Cytotoxicity |

|---|---|---|---|---|

| Ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid | 36475-52-2 | 710.27 g/mol | Significant (in vitro studies suggest high efficacy) | High (induces DNA damage) |

| Bis(diphenylphosphino)ethane complex | Not applicable | Varies | Moderate (in vivo studies show increased life span) | Moderate (cytotoxic to tumor cell lines) |

Wissenschaftliche Forschungsanwendungen

Catalysis

One of the primary applications of this phosphonic acid is in catalysis. Its unique structure allows it to function as a ligand in metal complexes, enhancing catalytic activity in various organic reactions. For instance, studies have shown that phosphonic acids can stabilize transition states and lower activation energies in reactions involving transition metals .

Water Treatment

Phosphonic acids are known for their chelating properties, making them effective agents for water treatment processes. Ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid can effectively bind to heavy metals and prevent scale formation in water systems. This application is particularly relevant in industrial settings where water quality is critical .

Agriculture

In agriculture, this compound can be utilized as a plant growth regulator. Phosphonic acids have been shown to promote root development and enhance nutrient uptake in plants. Research indicates that the application of phosphonic acid derivatives can lead to increased crop yields and improved resistance to environmental stressors .

Biomedical Applications

The biomedical field has also seen the potential use of this compound in drug delivery systems. Its ability to form stable complexes with various biomolecules can be harnessed for targeted drug delivery, particularly in cancer therapies where precise targeting of tumor cells is essential .

Material Science

In material science, ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid can be used to modify surfaces for enhanced properties such as corrosion resistance and adhesion. Its application in coatings and polymers has been explored extensively due to its ability to improve material durability .

Case Study 1: Catalytic Activity Enhancement

A study published in Chemical Society Reviews highlighted the use of phosphonic acids as ligands in palladium-catalyzed cross-coupling reactions. The incorporation of ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid significantly improved the reaction yield compared to traditional ligands .

Case Study 2: Water Treatment Efficacy

Research conducted on the effectiveness of phosphonic acids in treating industrial wastewater revealed that ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid could reduce heavy metal concentrations by over 90%, demonstrating its potential as a sustainable solution for water purification .

Case Study 3: Agricultural Benefits

In agricultural trials, crops treated with formulations containing this phosphonic acid exhibited a 25% increase in root biomass and improved drought resistance compared to untreated controls. These findings suggest significant implications for enhancing agricultural productivity under challenging environmental conditions .

Eigenschaften

IUPAC Name |

[2-[bis(phosphonomethyl)amino]ethyl-[2-[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H36N4O18P6/c17-35(18,19)7-13(3-5-15(9-37(23,24)25)10-38(26,27)28)1-2-14(8-36(20,21)22)4-6-16(11-39(29,30)31)12-40(32,33)34/h1-12H2,(H2,17,18,19)(H2,20,21,22)(H2,23,24,25)(H2,26,27,28)(H2,29,30,31)(H2,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVPMLJXQLYMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)N(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36N4O18P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189986 | |

| Record name | (Ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36475-52-2 | |

| Record name | Triethylenetetraminehexa(methylenephosphonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36475-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036475522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [ethane-1,2-diylbis[[(phosphonomethyl)imino]ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.